molecular formula C9H16N6O B1464684 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one CAS No. 1249697-82-2

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

Cat. No. B1464684
CAS RN: 1249697-82-2
M. Wt: 224.26 g/mol
InChI Key: PNXYLRKUWDIJIT-UHFFFAOYSA-N
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Description

The compound “1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial Applications

The compound has demonstrated potential in antimicrobial applications. Elavarasan et al. (2014) synthesized a series of heterocyclic compounds, including tetrazole substituted piperidine derivatives similar to the queried compound. These derivatives exhibited significant antimicrobial activity against a spectrum of microorganisms, indicating their potential as promising lead molecules for developing new antimicrobial agents Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014.

Biological Evaluation and Spectroscopic Characterization

The compound's derivatives have been subject to extensive spectroscopic characterization and biological evaluation. Studies by Khalid et al. (2016) involved synthesizing oxadiazole derivatives incorporating the piperidin-1-yl moiety. These compounds were evaluated against butyrylcholinesterase enzyme, and molecular docking studies were conducted to understand their interaction with human proteins, indicating their potential pharmacological applications Khalid et al., 2016.

Molecular Docking and Cytotoxic Studies

Govindhan et al. (2017) synthesized a compound structurally similar to the queried compound and carried out extensive studies, including spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and molecular docking studies. This research highlights the compound's potential in pharmaceutical applications, particularly in understanding its pharmacokinetics nature and interactions with carrier proteins Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017.

Future Directions

The future directions for “1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one” could involve the development of more efficient synthesis methods, further exploration of its pharmacological applications, and a deeper understanding of its mechanism of action .

Mechanism of Action

The compound also contains a tetrazole group. Tetrazoles are known to mimic the carboxylate group and have been used in drug design as bioisosteres of carboxylic acids. They can form hydrogen bonds with biological targets, which can contribute to their binding affinity and selectivity .

The compound’s mode of action would depend on its specific biological targets. It might bind to its targets, leading to a change in their activity, which could then affect various biochemical pathways within the cell. The specific effects at the molecular and cellular level would depend on the nature of these pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also affect the compound’s bioavailability .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O/c10-5-8-1-3-14(4-2-8)9(16)6-15-7-11-12-13-15/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYLRKUWDIJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 2
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 3
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 4
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 5
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Reactant of Route 6
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

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